molecular formula C9H9NO5 B15313323 2-(5-Methyl-2-nitrophenoxy)acetic acid

2-(5-Methyl-2-nitrophenoxy)acetic acid

Cat. No.: B15313323
M. Wt: 211.17 g/mol
InChI Key: RSGIEBXUDPOQPJ-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a methyl group at the 5-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-nitrophenoxy)acetic acid typically involves the nitration of 5-methylphenol followed by etherification and subsequent carboxylation. One common method includes:

    Nitration: 5-Methylphenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-methyl-2-nitrophenol.

    Etherification: The nitrophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification processes to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-nitrophenoxy)acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Esterification: Methanol or ethanol with sulfuric acid as a catalyst.

Major Products

    Reduction: 2-(5-Methyl-2-aminophenoxy)acetic acid.

    Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

    Esterification: Methyl or ethyl 2-(5-Methyl-2-nitrophenoxy)acetate.

Scientific Research Applications

2-(5-Methyl-2-nitrophenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of agrochemicals and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, if reduced to its amino derivative, it could act as an enzyme inhibitor or modulator.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Fluoro-2-nitrophenoxy)acetic acid: Similar structure but with a fluorine atom instead of a methyl group.

    2-(5-Chloro-2-nitrophenoxy)acetic acid: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

2-(5-Methyl-2-nitrophenoxy)acetic acid is unique due to the presence of the methyl group, which can influence its reactivity and biological activity compared to its halogen-substituted analogs. The methyl group can affect the compound’s lipophilicity and steric properties, potentially leading to different interactions with biological targets and varying degrees of activity in chemical reactions.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-(5-methyl-2-nitrophenoxy)acetic acid

InChI

InChI=1S/C9H9NO5/c1-6-2-3-7(10(13)14)8(4-6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

RSGIEBXUDPOQPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(=O)O

Origin of Product

United States

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